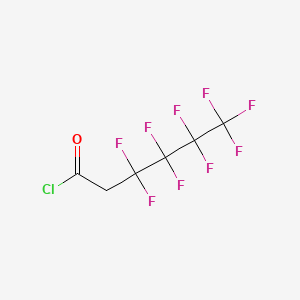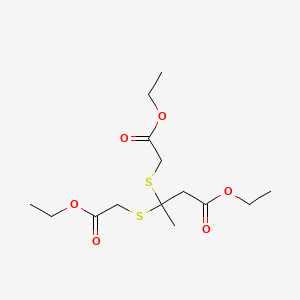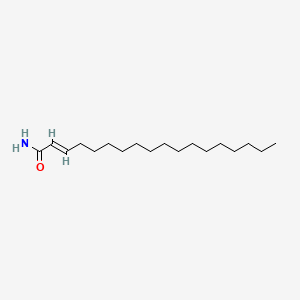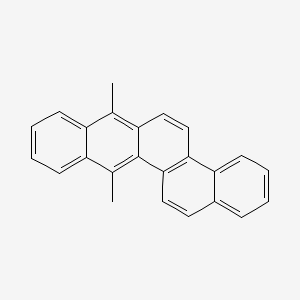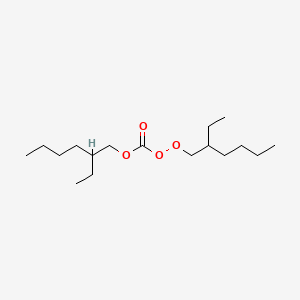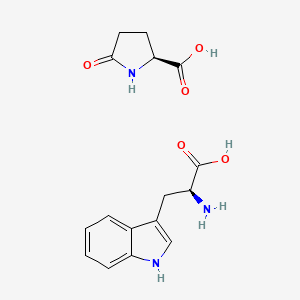
Bis(2-aminoethyl) butyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-aminoethyl) butyl phosphate is a chemical compound with the molecular formula C8H21N2O4P. It is also known as phosphoric acid, bis(2-aminoethyl) butyl ester. This compound is characterized by the presence of two aminoethyl groups and a butyl group attached to a phosphate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-aminoethyl) butyl phosphate typically involves the reaction of butyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butyl phosphate+2Aminoethanol→Bis(2-aminoethyl) butyl phosphate
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to maximize yield and minimize production costs. Advanced purification techniques are employed to ensure the product meets the required purity standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-aminoethyl) butyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and amines.
Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds.
Substitution: The aminoethyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates.
Applications De Recherche Scientifique
Bis(2-aminoethyl) butyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in certain reactions.
Biology: The compound is used in the study of phosphorylation processes and as a labeling agent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of bis(2-aminoethyl) butyl phosphate involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring phosphate groups to various substrates. This process is crucial in many biological pathways, including signal transduction and energy metabolism. The aminoethyl groups facilitate the binding of the compound to its targets, enhancing its effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-aminoethyl) ethyl phosphate
- Bis(2-aminoethyl) methyl phosphate
- Bis(2-aminoethyl) propyl phosphate
Uniqueness
Bis(2-aminoethyl) butyl phosphate is unique due to the presence of the butyl group, which imparts distinct chemical properties compared to its analogs. The butyl group increases the compound’s hydrophobicity, affecting its solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
94134-16-4 |
|---|---|
Formule moléculaire |
C8H21N2O4P |
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
bis(2-aminoethyl) butyl phosphate |
InChI |
InChI=1S/C8H21N2O4P/c1-2-3-6-12-15(11,13-7-4-9)14-8-5-10/h2-10H2,1H3 |
Clé InChI |
ISCNHRMGTBRNNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(OCCN)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


